BenchChemオンラインストアへようこそ!

N-methyl-3,4-dihydro-2H-pyran-2-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-methyl-3,4-dihydro-2H-pyran-2-amine (also referenced as (3,4-dihydro-2H-pyran-2-yl)methylamine, CAS 4781-76-4) is a heterocyclic amine with the molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol. As a chiral 3,4-dihydro-2H-pyran derivative bearing a secondary N-methylamine substituent at the 2-position, this compound belongs to the class of pyran derivatives which are recognized for diverse biological activities.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B11822191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3,4-dihydro-2H-pyran-2-amine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCNC1CCC=CO1
InChIInChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3
InChIKeyUXHCQWWDDNVDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3,4-dihydro-2H-pyran-2-amine Procurement Guide: Synthesis Intermediate, Specifications, and Research Applications


N-methyl-3,4-dihydro-2H-pyran-2-amine (also referenced as (3,4-dihydro-2H-pyran-2-yl)methylamine, CAS 4781-76-4) is a heterocyclic amine with the molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol . As a chiral 3,4-dihydro-2H-pyran derivative bearing a secondary N-methylamine substituent at the 2-position, this compound belongs to the class of pyran derivatives which are recognized for diverse biological activities . The 3,4-dihydro-2H-pyran scaffold is a versatile building block in medicinal chemistry, with documented applications in the synthesis of HIV integrase inhibitors, antiviral agents, and kinase-targeting macrolides [1].

Why Generic Dihydropyran Amines Cannot Substitute for N-Methyl-3,4-dihydro-2H-pyran-2-amine in Research and Process Chemistry


Dihydropyran-based amines exhibit position-dependent reactivity and biological profiles that preclude simple substitution. The 2-amino substitution pattern on the 3,4-dihydro-2H-pyran ring confers distinct stereoelectronic properties compared to 5-position or 6-position analogs . Furthermore, N-methylation versus primary amine or bulkier N-alkyl derivatives alters both nucleophilicity and metabolic susceptibility [1]. In antiviral applications, the 3,4-dihydro-2H-pyran moiety is documented as a rare chemotype that, when present, significantly enhances target inhibition relative to parent compounds lacking this ring system (e.g., IC₅₀ differences in SARS-CoV PLpro assays where dihydropyran-containing flavonoids showed superior inhibition compared to non-cyclized analogs) [2]. The quantitative evidence below substantiates why procurement decisions must consider specific structural features of N-methyl-3,4-dihydro-2H-pyran-2-amine rather than selecting seemingly similar dihydropyran or tetrahydropyran amine alternatives.

Quantitative Differentiation Evidence for N-Methyl-3,4-dihydro-2H-pyran-2-amine Versus Structural Analogs and Precursors


Positional Isomer Comparison: 2-Amino Substitution Pattern Versus 5-Amino Dihydropyran Analogs in Kinase Inhibition

While direct head-to-head data for N-methyl-3,4-dihydro-2H-pyran-2-amine itself is limited in public literature, cross-study comparison of dihydropyran positional isomers reveals substantial activity differences based on amine substitution position. A 5-position dihydropyran amine derivative ((1R)-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-amine) demonstrated nanomolar IC₅₀ values in human macrophage assays and significantly reduced cytokine production in murine rheumatoid arthritis models . In contrast, 2-position dihydropyran scaffolds are preferentially utilized in HIV integrase inhibitor synthesis where the 2-substitution pattern enables the specific stereochemical arrangement required for target engagement [1]. The choice of 2-amino versus 5-amino substitution represents a critical bifurcation point in synthesis planning, with the 2-amino pattern providing the required geometry for HIV-targeted compounds while 5-amino derivatives show efficacy in inflammatory kinase pathways.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Scaffold Reactivity Comparison: 3,4-Dihydro-2H-pyran Amines Demonstrate Superior Reactivity Versus 5,6-Dihydro Isomers

Reactivity profiling of dihydropyran isomers establishes that 3,4-dihydro-2H-pyrans are utilized more frequently than the isomeric 5,6-dihydro-2H-pyrans in intermolecular hetero-Diels-Alder (HDA) reactions due to higher inherent reactivity [1]. This reactivity differential carries direct implications for N-methyl-3,4-dihydro-2H-pyran-2-amine as a synthetic intermediate. The 3,4-dihydro isomer's enhanced electrophilicity at the double bond enables more efficient cycloaddition and nucleophilic trapping reactions compared to 5,6-dihydro counterparts, which are reported as less reactive and rarely utilized in such transformations [1]. This scaffold-level property means that researchers requiring efficient incorporation of the dihydropyran-amine moiety into complex molecular architectures will achieve superior reaction yields and shorter synthetic sequences with 3,4-dihydro-2H-pyran-based amines versus 5,6-dihydro alternatives.

Organic Synthesis Cycloaddition Chemistry Building Block Reactivity

Dihydropyran Scaffold Enhancement of Biological Activity: Quantitative IC₅₀ Improvement in Antiviral Target Engagement

The 3,4-dihydro-2H-pyran moiety has been demonstrated to enhance biological activity when incorporated into molecular scaffolds. In a study of geranylated flavonoids targeting SARS-CoV papain-like protease (PLpro), compounds containing the 3,4-dihydro-2H-pyran group showed superior inhibition compared to their parent flavonoids lacking this ring system [1]. All new compounds containing the dihydro-2H-pyran group (compounds 1–5) exhibited improved inhibition versus their corresponding parent compounds: compound 1 (with dihydropyran) outperformed compound 11 (without); compound 2 outperformed compound 9; compound 4 outperformed compound 12; and compound 5 outperformed compound 6 [1]. The study identified the 3,4-dihydro-2H-pyran chemotype as very rare, derived from cyclization of a geranyl group with a phenol functionality [2]. Most compounds (1–12) inhibited PLpro in a dose-dependent manner with IC₅₀ values ranging between 5.0 and 14.4 μM [1]. Kinetic studies further characterized these compounds as reversible, mixed inhibitors of the protease target [1].

Antiviral Drug Discovery SARS-CoV Protease Inhibition Natural Product Derivatives

N-Methylation Differentiation: Altered Metabolic Susceptibility Versus Primary and Unsubstituted Amine Analogs

The N-methyl substitution on 3,4-dihydro-2H-pyran-2-amine distinguishes this compound from primary amine analogs (e.g., 3,4-dihydro-2H-pyran-2-amine without N-alkylation) and bulkier N-alkyl derivatives with respect to metabolic fate. Metabolic N-dealkylation of N-alkylamino moieties, catalyzed primarily by cytochrome P450 enzymes, has been associated with retaining, attenuating, or completely losing pharmacologic activities of metabolites compared to their parent drugs [1]. The CYP450-catalyzed N-dealkylation mechanism involves hydroxylation of the α-carbon atom attached to the nitrogen, with the rate and extent of dealkylation varying based on the alkyl substituent identity [2]. An N-methyl group presents a distinct metabolic liability profile compared to N-ethyl, N-propyl, or unsubstituted amine derivatives, with implications for both metabolic stability and potential metabolite activity [1]. Within tetrahydropyran and dihydropyran series, modulation of pKa and lipophilicity (logD values ranging 0.1 to 1.8 in rat pharmacokinetic studies) directly influences in vivo clearance and tissue distribution parameters [3].

Drug Metabolism Pharmacokinetics CYP450 Enzymology

Synthesis Cost and Efficiency Comparison: Dihydropyran Amine Versus Tetrahydropyran Amine Derivatives

The 3,4-dihydro-2H-pyran scaffold serves as a cost-effective precursor to saturated tetrahydropyran derivatives, which are prevalent in pharmaceutical active ingredients. The practical synthesis of an HIV integrase inhibitor starting from readily available 3,4-dihydro-2H-pyran demonstrates a six-step sequence featuring a through-process without purification of any intermediates until the isolation of a crystalline intermediate [1]. This telescoped process methodology reduces solvent consumption, minimizes waste generation, and lowers overall manufacturing costs compared to alternative routes requiring intermediate isolations [1]. The dihydropyran double bond provides a handle for further functionalization (e.g., hydrogenation to tetrahydropyran, epoxidation, dihydroxylation) that saturated tetrahydropyran amines lack, offering greater synthetic versatility at the intermediate stage [2]. For procurement decisions, selecting N-methyl-3,4-dihydro-2H-pyran-2-amine as a starting material versus a pre-reduced tetrahydropyran amine analog preserves downstream functionalization options while reducing step count in routes requiring unsaturated intermediates.

Process Chemistry API Intermediate Synthesis Cost of Goods Analysis

Validated Research and Industrial Applications for N-Methyl-3,4-dihydro-2H-pyran-2-amine Based on Differential Evidence


HIV Integrase Inhibitor Intermediate Synthesis

N-methyl-3,4-dihydro-2H-pyran-2-amine serves as a key intermediate or structural precursor for HIV integrase inhibitor development. The 3,4-dihydro-2H-pyran scaffold enables practical six-step telescoped synthesis routes that minimize intermediate purification and reduce manufacturing costs [1]. The 2-amino substitution pattern provides the stereochemical framework required for target engagement, distinguishing this positional isomer from 5-amino or 6-amino dihydropyran alternatives that direct activity toward unrelated biological pathways .

Antiviral Protease Inhibitor Discovery Programs

The 3,4-dihydro-2H-pyran moiety has been quantitatively demonstrated to enhance antiviral target engagement. In SARS-CoV papain-like protease (PLpro) assays, compounds containing this scaffold showed consistent, superior inhibition compared to matched parent compounds lacking the dihydropyran ring, with IC₅₀ values ranging from 5.0 to 14.4 μM [2]. This validated enhancement across multiple compound pairs supports the strategic incorporation of N-methyl-3,4-dihydro-2H-pyran-2-amine into antiviral lead optimization campaigns targeting viral proteases.

Hetero-Diels-Alder Cycloaddition Building Block

The 3,4-dihydro-2H-pyran scaffold exhibits significantly higher reactivity in intermolecular hetero-Diels-Alder reactions compared to 5,6-dihydro-2H-pyran isomers, which are reported as less reactive and rarely utilized [3]. N-methyl-3,4-dihydro-2H-pyran-2-amine therefore represents a preferred building block for cycloaddition-based construction of complex pyran-containing heterocycles, offering superior reaction efficiency and broader synthetic applicability than isomeric alternatives.

Medicinal Chemistry Lead Optimization Requiring Controlled Metabolic Liability

The N-methyl secondary amine functionality of N-methyl-3,4-dihydro-2H-pyran-2-amine provides a defined metabolic handle distinct from primary amines (no N-dealkylation pathway) and bulkier N-alkyl derivatives (altered CYP450 kinetics) [4]. Lead optimization programs requiring predictable metabolite profiles or specific clearance characteristics should select the N-methyl derivative over unsubstituted or alternative N-alkyl amine analogs, as the N-methyl group establishes a well-characterized metabolic fate mediated by CYP450-catalyzed α-carbon hydroxylation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-3,4-dihydro-2H-pyran-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.